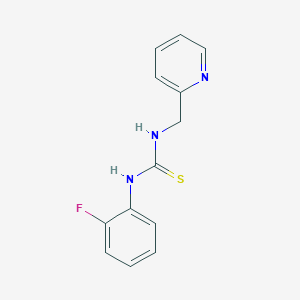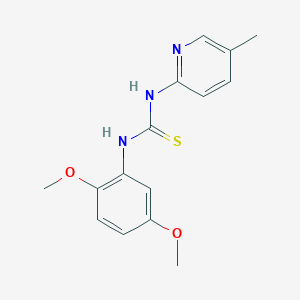![molecular formula C16H18N2O2S B5702949 4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5702949.png)
4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide, commonly known as EMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. EMT is a small molecule inhibitor that targets the enzyme glycogen synthase kinase-3 (GSK-3), which plays a crucial role in several cellular processes, including cell growth, differentiation, and apoptosis.
科学的研究の応用
EMT has been extensively studied in various fields of research, including neuroscience, oncology, and regenerative medicine. In neuroscience, EMT has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and traumatic brain injury. In oncology, EMT has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, colon, and pancreatic cancer. In regenerative medicine, EMT has been shown to promote the differentiation of stem cells into functional neurons and cardiomyocytes.
作用機序
EMT inhibits 4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide, which is a serine/threonine kinase that regulates several signaling pathways involved in cell growth, differentiation, and apoptosis. 4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide is overactive in several diseases, including Alzheimer's disease, cancer, and diabetes, making it an attractive target for drug development. By inhibiting 4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide, EMT modulates several downstream signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Biochemical and physiological effects:
EMT has several biochemical and physiological effects that are dependent on the specific signaling pathway that is modulated. In the Wnt/β-catenin pathway, EMT inhibits the degradation of β-catenin, leading to the activation of downstream target genes involved in cell proliferation and differentiation. In the PI3K/Akt pathway, EMT inhibits the activation of Akt, leading to the inhibition of cell growth and survival. In the NF-κB pathway, EMT inhibits the activation of NF-κB, leading to the inhibition of inflammation and cell survival.
実験室実験の利点と制限
EMT has several advantages for lab experiments, including its small size, high potency, and specificity for 4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide. However, EMT also has several limitations, including its poor solubility in aqueous solutions, its instability in the presence of light and air, and its potential for off-target effects.
将来の方向性
There are several future directions for research on EMT, including the development of more stable and soluble analogs, the identification of new targets for EMT, and the optimization of dosing regimens for clinical use. Additionally, EMT could be used in combination with other drugs to enhance its therapeutic effects and reduce potential side effects. Finally, EMT could be used as a tool for studying the role of 4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide in various diseases and cellular processes.
合成法
EMT can be synthesized using a multi-step process that involves the reaction of 2-aminothiophene with ethyl 2-bromoacetate followed by N-alkylation with 2-methylbenzoyl chloride. The resulting compound is then subjected to a series of reactions that lead to the formation of EMT. The synthesis of EMT is a complex process that requires expertise in organic chemistry and specialized equipment.
特性
IUPAC Name |
4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-4-11-10(3)21-16(13(11)14(17)19)18-15(20)12-8-6-5-7-9(12)2/h5-8H,4H2,1-3H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCCTPKZMCTCHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-5-methyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,5-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5702867.png)
![ethyl 4-[(3-cyclopentylpropanoyl)amino]benzoate](/img/structure/B5702870.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5702891.png)




![cyclohexyl [(2-nitrophenyl)thio]acetate](/img/structure/B5702932.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5702933.png)



